

Experimental procedure for using Thiophen-3-ylmethanamine hydrochloride

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Compound of Interest

Compound Name: *Thiophen-3-ylmethanamine hydrochloride*

Cat. No.: *B055399*

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An in-depth guide to the experimental use of **Thiophen-3-ylmethanamine hydrochloride**, a key building block in modern medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, safety protocols, and a detailed experimental procedure for its application in amide synthesis.

Introduction: A Versatile Thiophene Building Block

Thiophen-3-ylmethanamine hydrochloride is a valuable heterocyclic amine used as an intermediate and building block in organic and medicinal chemistry.[1][2] The thiophene ring is a "privileged pharmacophore," meaning it is a common structural motif found in a wide range of biologically active compounds and FDA-approved drugs.[3][4][5] Its presence in a molecule can influence physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design.[3] Thiophene derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6][7] This guide focuses on the practical application of **Thiophen-3-ylmethanamine hydrochloride** as a reactive precursor in synthetic workflows.

Compound Profile and Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application and safe handling. **Thiophen-3-ylmethanamine hydrochloride** is typically supplied as an off-white solid.[8]

Property	Value	Source(s)
CAS Number	115132-84-8	[1][2]
Molecular Formula	C ₅ H ₈ CINS	[1][2]
Molecular Weight	149.64 g/mol	[1][2]
Appearance	Off-white solid	[8]
Purity	Typically ≥98%	[1][9]
Storage	Room temperature, under inert atmosphere	[1]
Solubility	Water soluble	[8]

Safety and Handling: A Self-Validating System

Safe laboratory practice is paramount. **Thiophen-3-ylmethanamine hydrochloride** possesses specific hazards that require careful management.[10] The following protocols are designed to create a self-validating system of safety.

Hazard Identification:

- Acute Toxicity: Harmful if swallowed (H302).[10]
- Skin Irritation: Causes skin irritation (H315).[10]
- Eye Irritation: Causes serious eye irritation (H319).[10]
- Respiratory Irritation: May cause respiratory irritation (H335).[10]

Mandatory Handling Protocol:

- Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
- Personal Protective Equipment (PPE): Wear nitrile gloves, a laboratory coat, and chemical safety goggles at all times.[8]

- Dispensing: When weighing the solid, use a spatula and avoid creating dust. For reactions, the reagent can be added directly to the reaction vessel within the fume hood.
- Waste Disposal: Dispose of contaminated materials and reaction waste in a designated, labeled hazardous waste container according to institutional and local regulations.[8]
- First Aid:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
 - In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]
 - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
 - If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

Application in Synthetic Chemistry: The Amide Coupling Reaction

The primary amine functionality of Thiophen-3-ylmethanamine makes it an ideal nucleophile for a variety of chemical transformations. A cornerstone reaction in medicinal chemistry is the formation of an amide bond. This protocol details a representative procedure for coupling **Thiophen-3-ylmethanamine hydrochloride** with a carboxylic acid.

Rationale for Experimental Design

The hydrochloride salt form of the amine is stable and easy to handle. However, for the amine to act as a nucleophile, it must be in its free base form. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine in situ. A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Dichloromethane (DCM) or

Dimethylformamide (DMF) are common solvents for this type of reaction due to their ability to dissolve the reactants and their relative inertness.^[11]

Caption: Workflow for a typical amide coupling reaction.

Detailed Step-by-Step Protocol: Synthesis of N-(Thiophen-3-ylmethyl)benzamide

This protocol is an illustrative example using benzoic acid as the coupling partner. Researchers should adapt molar equivalents and reaction times based on their specific substrates.

Materials and Reagents:

- **Thiophen-3-ylmethanamine hydrochloride** (1.0 eq)
- Benzoic Acid (1.05 eq)
- HATU (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.05 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the amine).

- **Activator Addition:** Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.
- **Base and Amine Addition:** Add DIPEA (2.5 eq) to the mixture, followed by the solid **Thiophen-3-ylmethanamine hydrochloride** (1.0 eq). The addition of the base is crucial to neutralize both the hydrochloride salt and the hexafluorophosphate byproduct from the coupling agent.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
- **Quenching and Extraction:** Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO_3 (2x), water (1x), and brine (1x).[\[12\]](#)[\[13\]](#) This washing sequence removes the coupling byproducts, excess acid, and any remaining water-soluble reagents.
- **Drying and Concentration:** Dry the separated organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[\[11\]](#)[\[12\]](#)
- **Purification:** The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure amide product.[\[14\]](#)

The Role of Thiophen-3-ylmethanamine as a Versatile Precursor

The utility of this compound extends far beyond simple amide couplings. As a primary amine, it is a gateway to a vast number of derivatives, allowing for systematic exploration of a chemical space in drug discovery programs.

Caption: Synthetic pathways accessible from the primary amine.

This versatility allows for its incorporation into a wide range of molecular scaffolds, making it a staple reagent for generating compound libraries aimed at identifying new therapeutic leads.[\[4\]](#)
[\[15\]](#)

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